

5-azido-1,3-dimethyl-1H-pyrazole: A Technical Overview

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Compound of Interest

Compound Name: 5-azido-1,3-dimethyl-1H-pyrazole

Cat. No.: B1381701

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CAS Number: 1909316-92-2[1][2]

This technical guide provides a comprehensive overview of **5-azido-1,3-dimethyl-1H-pyrazole**, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited publicly available data specifically for this compound, this guide also draws upon established principles and methodologies for analogous pyrazole derivatives to infer potential synthetic routes and applications.

Physicochemical Properties

While specific experimental data for **5-azido-1,3-dimethyl-1H-pyrazole** is not widely reported, a summary of its basic properties is presented below.

Property	Value	Source
CAS Number	1909316-92-2	[1] [2]
Molecular Formula	C ₅ H ₇ N ₅	Inferred
Molecular Weight	137.15 g/mol	Inferred
Appearance	Not specified	-
Melting Point	Not specified	-
Boiling Point	Not specified	-
Solubility	Not specified	-

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for **5-azido-1,3-dimethyl-1H-pyrazole** is not readily available in the surveyed literature. However, the synthesis of structurally similar azido-pyrazoles suggests a plausible synthetic pathway. The most common approach for introducing an azide group at the C5 position of a pyrazole ring involves the nucleophilic substitution of a suitable leaving group, such as a halogen or a nitro group, with an azide salt.

A general synthetic strategy can be proposed based on the synthesis of other pyrazole derivatives[\[3\]](#)[\[4\]](#)[\[5\]](#):

- **Synthesis of a 5-halo- or 5-nitro-1,3-dimethyl-1H-pyrazole precursor:** This would likely involve the cyclization of a diketone with a hydrazine derivative, followed by halogenation or nitration.
- **Azide Installation:** The precursor would then be reacted with an azide source, such as sodium azide, in a suitable solvent.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole (Precursor)

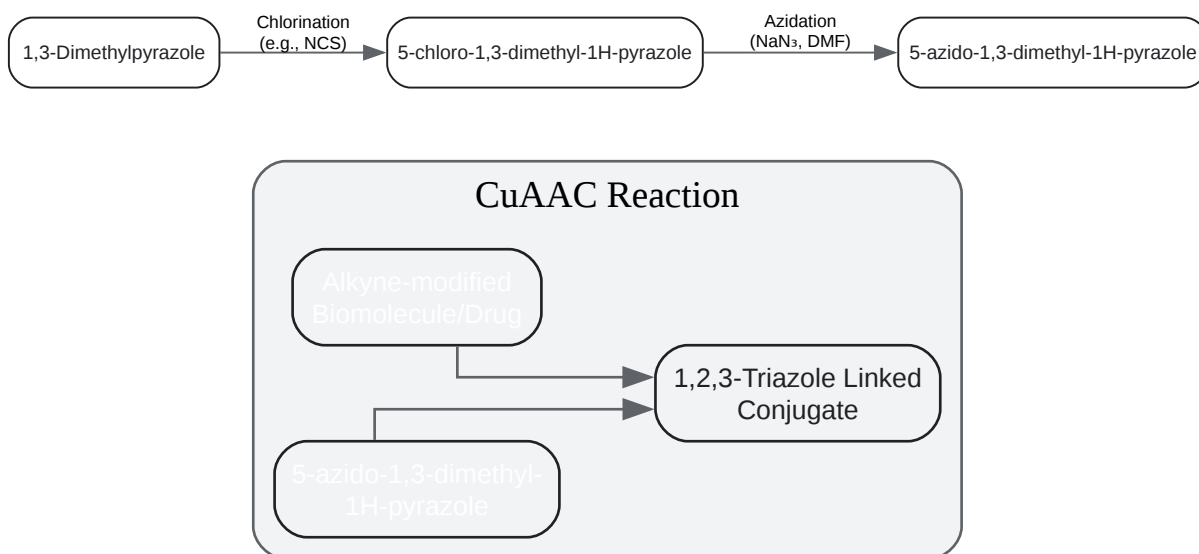
- To a solution of 1,3-dimethylpyrazole in a suitable chlorinated solvent, a chlorinating agent (e.g., N-chlorosuccinimide) is added portion-wise at a controlled temperature.

- The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is extracted, dried, and purified using column chromatography.

Step 2: Synthesis of **5-azido-1,3-dimethyl-1H-pyrazole**

- 5-chloro-1,3-dimethyl-1H-pyrazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
- An excess of sodium azide is added to the solution.
- The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).
- The mixture is then cooled, and the product is isolated by extraction and purified by column chromatography.

Workflow for Hypothetical Synthesis:



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References

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